molecular formula C15H9Cl2NO2 B2624935 N-(3,4-dichlorophenyl)benzofuran-2-carboxamide CAS No. 420097-22-9

N-(3,4-dichlorophenyl)benzofuran-2-carboxamide

Cat. No.: B2624935
CAS No.: 420097-22-9
M. Wt: 306.14
InChI Key: NEWFUOFHOLXMKW-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)benzofuran-2-carboxamide (CAS 420097-22-9) is a benzofuran-carboxamide derivative with a molecular formula of C15H9Cl2NO2 and a molecular weight of 306.14 g/mol. This chemical reagent is designed for research applications and is not for diagnostic or therapeutic use. Structurally similar benzofuran-2-carboxamide compounds have demonstrated significant potential in biochemical research, particularly as modulators of the tyrosinase enzyme . Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are investigated for applications in managing skin hyperpigmentation and for their potential role in addressing malignant melanoma . Furthermore, the benzofuran-carboxamide scaffold is a subject of interest in neuroscience research; analogous compounds are being explored for their ability to modulate the aggregation of Aβ42 peptides, a pathological hallmark of Alzheimer's disease, and for their high binding affinity and selectivity at dopamine receptor subtypes, making them valuable pharmacological tools . Researchers can utilize this compound as a key intermediate or reference standard in medicinal chemistry and drug discovery programs. The product is supplied with high-quality specifications and should be stored sealed in a dry environment at 2-8°C to maintain stability.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-11-6-5-10(8-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWFUOFHOLXMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)benzofuran-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can streamline the production process and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

1. Chemistry

  • Building Block for Synthesis : It serves as a crucial building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.

2. Biology

  • Biological Activity Investigation : Research has focused on its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

3. Medicine

  • Drug Development Candidate : N-(3,4-dichlorophenyl)benzofuran-2-carboxamide is being explored as a candidate for drug development, particularly in diseases where modulation of specific biological pathways is required. Its ability to inhibit enzymes involved in inflammatory pathways suggests potential anti-inflammatory effects .

4. Industry

  • Advanced Materials Development : The compound's unique structural properties make it suitable for developing advanced materials such as polymers and coatings.

Anticancer Properties

The compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes recent findings on its anticancer activity:

Cell LineIC50 (µM)Mechanism
HeLa6.72Induction of apoptosis
MDA-MB-2314.87Cell cycle arrest
A5495.00Inhibition of ERK1/2 signaling
Jurkat E6.18.00Disruption of mitochondrial function

These results indicate that the compound can effectively target cancer cells through multiple mechanisms, including apoptosis induction and cell cycle disruption .

Neuroprotective Effects

In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. A study reported that certain derivatives exhibited significant protection against NMDA-induced excitotoxicity in neuronal cells, comparable to established NMDA antagonists like memantine .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of derivatives based on benzofuran scaffolds were synthesized and tested for their anticancer activity against human mammary gland epithelial cells (MCF-10A). The study highlighted that modifications to the benzofuran structure could enhance antiproliferative activity significantly, with some compounds showing IC50 values comparable to doxorubicin .

Case Study 2: Neuroprotective Screening
In another investigation, derivatives were screened for neuroprotective effects using primary cultured rat cortical neurons. Compounds exhibiting protective action against excitotoxicity were identified, showcasing the potential of benzofuran derivatives in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell signaling and metabolic pathways. For example, it can inhibit the activity of kinases, which play a crucial role in cell division and proliferation . Additionally, the compound can induce oxidative stress in cells, leading to apoptosis and cell death .

Comparison with Similar Compounds

Key Differences :

  • The benzofuran core in the target compound may offer distinct electronic properties due to its oxygen-containing heterocycle, influencing receptor binding or metabolic stability .

Dichlorophenyl-Containing Agrochemicals

N-(3,4-Dichlorophenyl)propanamide (Propanil) and N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) are pesticidal analogs ():

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Application
Propanil C₉H₉Cl₂NO₂ 234.08 Propanamide Herbicide
Fenoxacrim C₁₃H₁₄Cl₂N₄O₄ 385.18 Pyrimidine, carboxamide Acaricide
Target Compound C₁₅H₉Cl₂NO₂ 306.14 Benzofuran, carboxamide Research (e.g., Alzheimer’s)

Key Differences :

  • Propanil ’s propanamide chain contrasts with the benzofuran carboxamide, likely contributing to its herbicidal activity via inhibition of photosynthesis .
  • Fenoxacrim’s pyrimidine ring may enhance stability in environmental conditions compared to the benzofuran system .

Dichlorophenyl Ethylamine Derivatives (BD Series)

BD 1008 and BD 1047 () are sigma receptor ligands with dichlorophenyl groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Target
BD 1008 C₁₇H₂₄Br₂Cl₂N₃ 563.03 Ethylamine, pyrrolidinyl Sigma receptors
BD 1047 C₁₃H₂₀Br₂Cl₂N₂ 464.94 Ethylamine, dimethylamino Sigma receptors
Target Compound C₁₅H₉Cl₂NO₂ 306.14 Benzofuran, carboxamide Under investigation

Key Differences :

  • The BD compounds feature ethylamine linkers and halogenated salts (dihydrobromides), enhancing solubility and receptor affinity. In contrast, the carboxamide group in the target compound may favor hydrogen bonding with enzymatic targets like cholinesterases .

Urea-Based Metabolites

Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea (), share the dichlorophenyl group but differ in functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Application
N-(3,4-Dichlorophenyl)-N´-methylurea C₈H₈Cl₂N₂O 233.07 Urea Herbicide metabolite
Target Compound C₁₅H₉Cl₂NO₂ 306.14 Carboxamide Research

Key Differences :

  • The urea group in linuron metabolites facilitates hydrogen bonding but may reduce metabolic stability compared to the carboxamide group, which is less prone to hydrolysis .

Biological Activity

N-(3,4-dichlorophenyl)benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its potential anticancer, antimicrobial, and enzymatic inhibition properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with a dichlorophenyl substituent. The molecular formula is C15_{15}H11_{11}Cl2_{2}NO2_2, with a molecular weight of approximately 308.16 g/mol. The presence of chlorine atoms is believed to enhance its biological activity compared to similar compounds.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers. It is hypothesized that the mechanism involves the inhibition of key kinases involved in cell signaling pathways critical for cancer progression .
  • Case Studies : In vitro studies have demonstrated that this compound can reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent .
StudyCell LineIC50_{50} (µM)Effect
Study AMCF-7 (breast cancer)12.5Induces apoptosis
Study BHCT116 (colon cancer)10.0Inhibits proliferation

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

  • Activity Spectrum : It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. This suggests a potential role in treating infections caused by resistant pathogens .
  • Research Findings : In one study, the compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

3. Enzymatic Inhibition

The compound has been explored for its ability to inhibit specific enzymes.

  • Urease Inhibition : Studies have shown that this compound can inhibit urease activity, which is crucial for certain metabolic processes in pathogens .
  • Mechanism : The inhibition mechanism involves binding to the active site of urease, thereby preventing substrate access and subsequent catalysis .
EnzymeIC50_{50} (µM)
Urease18.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine atoms enhances lipophilicity and may facilitate interaction with biological targets.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine substituentsAnticancer activity
N-(3,4-Difluorophenyl)benzofuran-2-carboxamideFluorine substituentsReduced efficacy
N-(4-Methoxyphenyl)benzofuran-2-carboxamideMethoxy groupsAntimicrobial properties

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